2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide
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Overview
Description
2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is a complex organic compound that features a furan ring, an oxadiazole ring, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide typically involves multiple steps. One common method starts with the preparation of the furan-2-yl-1,2,4-oxadiazole intermediate. This intermediate is then reacted with a phenoxyacetamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid derivatives, while reduction of the oxadiazole ring can produce amine derivatives.
Scientific Research Applications
2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The furan and oxadiazole rings are known to interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl]phenoxy}-N-(propan-2-yl)acetamide: Another phenoxyacetamide derivative with different biological activities .
5-Furan-2-yl[1,3,4]oxadiazole-2-thiol: A related compound with a thiol group instead of the acetamide moiety .
Uniqueness
2-{3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both furan and oxadiazole rings in the same molecule is relatively rare and contributes to its versatility in various applications.
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
2-[3-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C21H17N3O4/c1-14-5-2-7-16(11-14)22-19(25)13-27-17-8-3-6-15(12-17)20-23-21(28-24-20)18-9-4-10-26-18/h2-12H,13H2,1H3,(H,22,25) |
InChI Key |
RTFKJNGKVFIYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CO4 |
Origin of Product |
United States |
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